N-(2-methyl-2-(thiophen-3-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiopropamine, for example, is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory Agents
Thiophene derivatives are known for their anti-inflammatory properties . The compound could be explored for its potential as an anti-inflammatory agent, possibly through the inhibition of specific inflammatory pathways or as a selective inhibitor of inflammatory mediators.
Antimicrobial Applications
Compounds with a thiophene nucleus have shown activity against a variety of microbial strains. This compound could be investigated for its efficacy against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus, with potential applications in treating infections .
Anticancer Research
Thiophene derivatives exhibit anticancer properties by potentially inhibiting cancer cell growth or inducing apoptosis in cancer cells. Research into the specific anticancer mechanisms of this compound could lead to the development of new therapeutic agents .
Material Science: Organic Semiconductors
The thiophene moiety is significant in the advancement of organic semiconductors. This compound could contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), given its structural properties .
Neurological Disorders: Serotonin Antagonists
Some thiophene derivatives act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease. The compound could be synthesized and characterized for its potential role in modulating serotonin receptors .
Cardiovascular Research: Anti-Atherosclerotic Properties
Thiophene-based compounds have been associated with anti-atherosclerotic effects. Investigating this compound for its potential to prevent or treat atherosclerosis could be a valuable application in cardiovascular research .
Kinase Inhibition
Kinases play a crucial role in signal transduction and cell regulation. Thiophene derivatives can act as kinase inhibitors, which may be useful in the treatment of diseases where kinases are dysregulated .
Ophthalmology: Intraocular Pressure Reduction
Thiophene derivatives like dorzolamide are used to reduce intraocular pressure in the treatment of glaucoma. The compound could be studied for its potential application in ophthalmology, particularly in the management of eye conditions involving elevated intraocular pressure .
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It is known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Result of Action
It is known that molecules with the thiophene ring system exhibit many pharmacological properties .
Action Environment
It is known that the synthesis of new polythiophene derivatives with improved conductivity and processing properties is an important part of conducting polymer research .
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-16(2,12-5-8-22-10-12)11-17-23(18,19)13-3-4-14-15(9-13)21-7-6-20-14/h3-5,8-10,17H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDLGQBAAQHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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